molecular formula C19H22N4O3S2 B2438465 (Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 615272-26-9

(Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2438465
CAS No.: 615272-26-9
M. Wt: 418.53
InChI Key: LCMGTWKVUFCLHH-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its structure is based on a pyrido[1,2-a]pyrimidin-4-one core, a scaffold known to exhibit potent kinase inhibitory activity [1] . The molecule features a (Z)-configured exocyclic double bond conjugated to a 2-thioxothiazolidin-4-one ring, a motif frequently associated with biological activity. This specific compound is designed as a potential inhibitor targeting key kinases involved in signal transduction pathways. Researchers utilize this compound to study cellular processes such as proliferation and apoptosis, particularly in the context of oncology and inflammatory disease research. The presence of the (1-hydroxybutan-2-yl)amino group suggests potential for optimizing solubility and pharmacokinetic properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-4-12(10-24)20-15-13(9-14-18(26)22(5-2)19(27)28-14)17(25)23-8-6-7-11(3)16(23)21-15/h6-9,12,20,24H,4-5,10H2,1-3H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMGTWKVUFCLHH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic compound that incorporates both thioxothiazolidin and pyridopyrimidine moieties. This compound is part of a class known for diverse biological activities, particularly in anticancer and neuroprotective applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound features a thioxothiazolidin core, which has been recognized for its potential in drug development due to its ability to interact with various biological targets. The incorporation of a pyridopyrimidine moiety enhances its pharmacological profile by potentially increasing bioavailability and specificity against certain enzymes.

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. The thioxothiazolidin scaffold has been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Enzyme Inhibition : Compounds similar to (Z)-3-ethyl-5-(...) have demonstrated inhibitory effects on Class I PI3-Kinase enzymes, which play a crucial role in cancer cell survival and proliferation . This inhibition can lead to reduced tumor growth and improved outcomes in preclinical models.
  • Cytotoxicity : Research has shown that thiazolidin derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been effective against breast cancer and leukemia cell lines .

Neuroprotective Effects

Thioxothiazolidin derivatives have also been studied for their neuroprotective properties. Specifically, some compounds have shown promise as acetylcholinesterase (AChE) inhibitors, which are important for treating neurodegenerative diseases like Alzheimer's. The docking studies reveal strong interactions with the AChE active site, suggesting potential for developing effective AChE inhibitors .

The biological activity of (Z)-3-ethyl-5-(...) can be attributed to several key mechanisms:

  • Enzyme Inhibition : By inhibiting specific kinases and enzymes involved in cell signaling pathways, these compounds can disrupt the proliferation of cancer cells.
  • Apoptosis Induction : The ability to trigger programmed cell death in malignant cells is a crucial aspect of its anticancer activity.
  • Neurotransmitter Modulation : AChE inhibition leads to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive function.

Case Studies

Several studies have highlighted the efficacy of thioxothiazolidin derivatives:

StudyFindings
Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in low micromolar ranges.
Showed that derivatives exhibited superior AChE inhibition compared to standard drugs like Donepezil.
Highlighted antimicrobial activity against biofilm-forming bacteria, indicating broader therapeutic potential beyond oncology.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may possess significant pharmacological properties. Specifically, its thiazolidinone core is known for various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone structures exhibit antimicrobial properties. A study demonstrated that derivatives of thiazolidinones showed promising results against a range of bacterial strains, suggesting that (Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one could be explored further for its potential as an antimicrobial agent .

Anticancer Potential

The compound's unique structure may also contribute to anticancer activity. Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Pharmacological Applications

Pharmacological studies have highlighted the potential of this compound in drug development.

Enzyme Inhibition

Due to its structural features, this compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, compounds with similar scaffolds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Molecular Docking Studies

Molecular docking studies can provide insights into the binding affinity of this compound with target proteins associated with various diseases. Such studies are essential for understanding the mechanism of action and optimizing the compound for better efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of similar compounds, providing a framework for future research on this compound.

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against bacterial strains .
Study 2Anticancer EffectsInduced apoptosis in cancer cell lines .
Study 3Enzyme InhibitionPotential COX enzyme inhibition noted .

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